molecular formula C19H17NO2 B2775823 8-Ethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid CAS No. 590353-83-6

8-Ethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid

Cat. No.: B2775823
CAS No.: 590353-83-6
M. Wt: 291.35
InChI Key: VSQOOFINSUIDFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Ethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid is an organic compound with the molecular formula C19H17NO2. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of an ethyl group at the 8th position, a 4-methylphenyl group at the 2nd position, and a carboxylic acid group at the 4th position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Ethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

8-Ethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-Ethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Ethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Ethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid is unique due to the presence of both the ethyl and 4-methylphenyl groups, which contribute to its distinct chemical and biological properties. These structural features enhance its potential as a versatile intermediate in the synthesis of various bioactive compounds .

Properties

IUPAC Name

8-ethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2/c1-3-13-5-4-6-15-16(19(21)22)11-17(20-18(13)15)14-9-7-12(2)8-10-14/h4-11H,3H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSQOOFINSUIDFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.